

3-Iodopyridine-2,6-diamine CAS number 856851-34-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodopyridine-2,6-diamine**

Cat. No.: **B031681**

[Get Quote](#)

An In-depth Technical Guide to **3-Iodopyridine-2,6-diamine** (CAS 856851-34-8)

Introduction: A Versatile Heterocyclic Scaffold

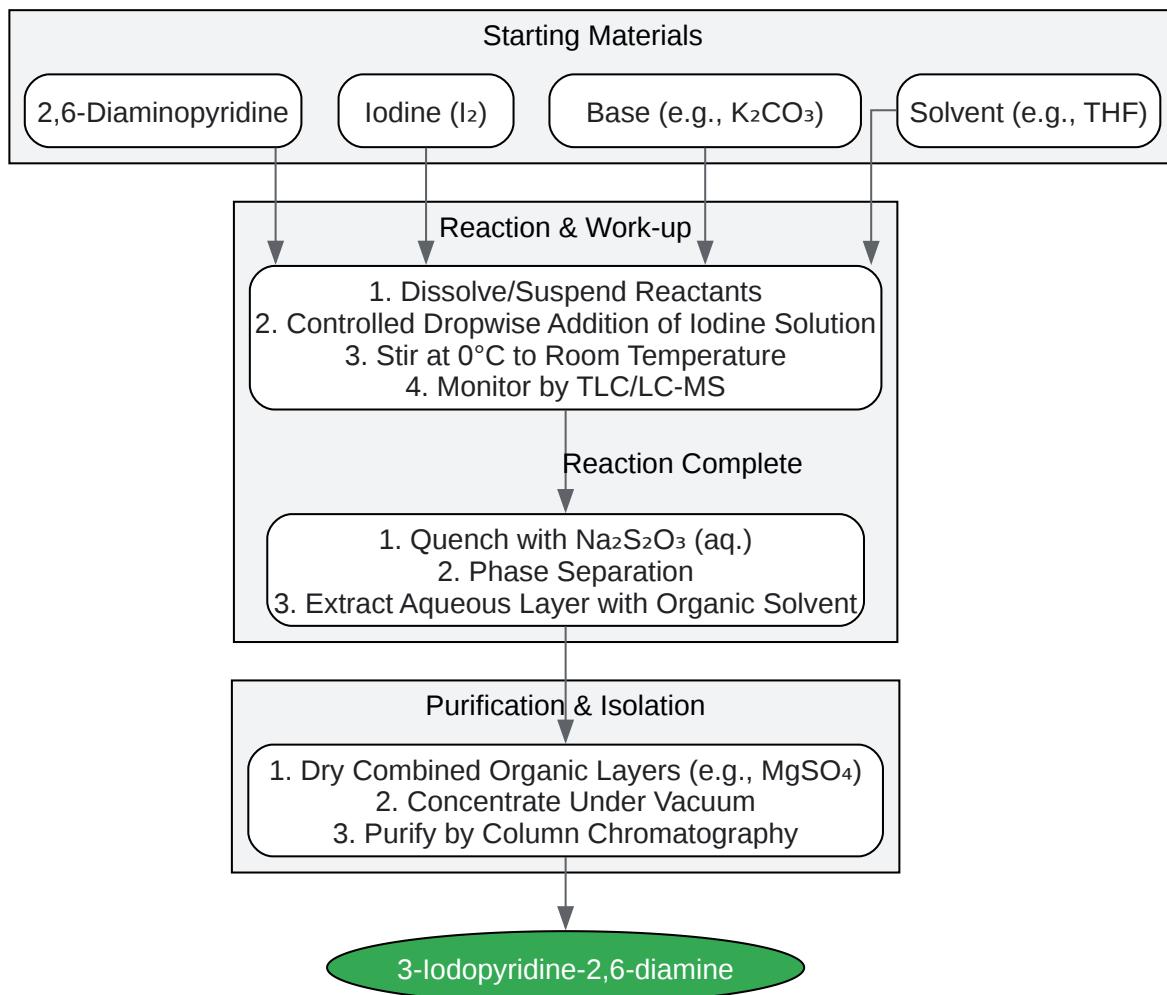
3-Iodopyridine-2,6-diamine is a multi-functional heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors.^[1] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a reactive iodine atom at the 3-position and two primary amine groups at the 2- and 6-positions. This unique arrangement provides a versatile scaffold for constructing complex molecular architectures.^[1] The compound serves as a critical intermediate in the synthesis of pharmaceutical-related molecules, including impurities of the urinary tract analgesic Phenazopyridine, making it an important reference standard for analytical method development and quality control.^{[2][3][4]}

The core utility of this molecule stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is an excellent handle for introducing diverse substituents via metal-catalyzed cross-coupling reactions, while the diamino groups offer sites for amidation, sulfonylation, or condensation to build fused polycyclic systems.^[1] This guide provides an in-depth look at the properties, synthesis, reactivity, and handling of this valuable research chemical.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational for its effective use in synthesis and research. The key properties of **3-**

Iodopyridine-2,6-diamine are summarized below.


Property	Value	Source(s)
CAS Number	856851-34-8	[3]
Molecular Formula	C ₅ H ₆ IN ₃	[3][5]
Molecular Weight	235.03 g/mol	[3][5]
IUPAC Name	3-iodopyridine-2,6-diamine	[2][6]
Appearance	Yellow to off-white solid	[7][8]
Melting Point	124-126 °C	[8]
Boiling Point	363.0 ± 42.0 °C (Predicted)	[3]
Density	2.150 ± 0.06 g/cm ³ (Predicted)	[3]
InChI Key	JRCCUFRNNYDTGN- UHFFFAOYSA-N	
SMILES	C1=CC(=NC(=C1I)N)N	[2][6]
Storage	2-8°C, Refrigerator	[5][9]

Synthesis: Electrophilic Iodination of 2,6-Diaminopyridine

The most direct and common laboratory-scale synthesis of **3-Iodopyridine-2,6-diamine** is the electrophilic iodination of the parent compound, 2,6-diaminopyridine.[1] The strong electron-donating character of the two amino groups activates the pyridine ring, making it susceptible to electrophilic substitution.[1] However, this high reactivity necessitates careful control over reaction conditions to achieve selective mono-iodination at the C3 position and avoid the formation of di-iodinated byproducts.

The causality behind this experimental design is crucial. The amino groups at positions 2 and 6 direct electrophiles primarily to the 3 and 5 positions. By controlling stoichiometry and temperature, substitution can be limited to a single position. A base is required to neutralize the

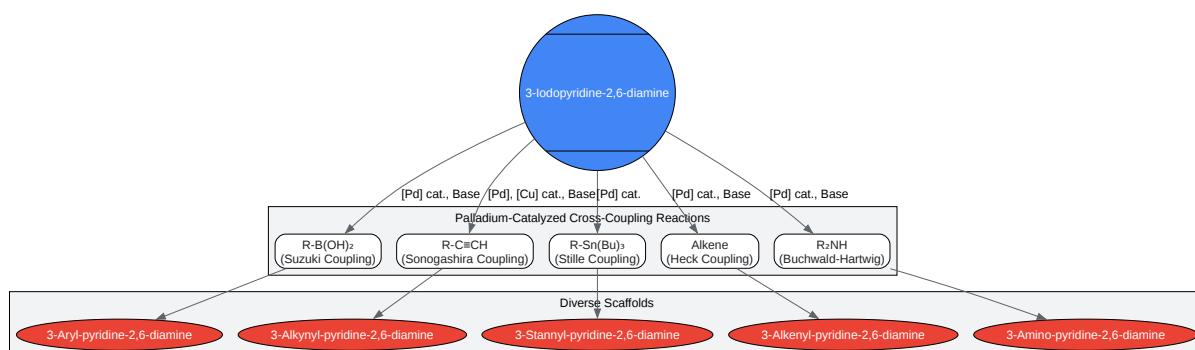
hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. Using a non-protic solvent like tetrahydrofuran (THF) is standard for this type of reaction.

[Click to download full resolution via product page](#)

Fig 1. General workflow for the synthesis of **3-Iodopyridine-2,6-diamine**.

Detailed Step-by-Step Laboratory Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring the researcher can verify the progress and quality of the synthesis.


- **Reactor Setup:** Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath. The system should be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, although for this specific reaction, it is not strictly necessary but good practice.
- **Charging Reactants:** To the flask, add 2,6-diaminopyridine (1.0 eq) and potassium carbonate (1.5 eq). Suspend these solids in anhydrous tetrahydrofuran (THF).
- **Iodine Solution Preparation:** In a separate flask, dissolve molecular iodine (1.05 eq) in THF. Transfer this solution to the dropping funnel. **Rationale:** Using a slight excess of iodine ensures complete consumption of the starting material, which can be difficult to separate from the product.
- **Controlled Addition:** Begin stirring the suspension in the ice bath (0 °C). Add the iodine solution dropwise from the dropping funnel over 30-60 minutes. **Causality:** A slow, cold addition is critical to control the exotherm of the reaction and maximize selectivity for mono-iodination at the C3 position.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,6-diaminopyridine starting material spot is no longer visible.
- **Quenching:** Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted iodine. The dark color of the iodine will disappear.
- **Extraction:** Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent like ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
- **Washing and Drying:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced

pressure to yield the crude product.

- Purification: The crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **3-Iodopyridine-2,6-diamine** as a solid.

Chemical Reactivity and Applications

The synthetic value of **3-Iodopyridine-2,6-diamine** lies in its capacity for diversification. The electron-rich nature of the diaminopyridine ring influences the C-I bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.^[1] This allows for the strategic introduction of aryl, heteroaryl, alkenyl, or alkynyl groups at the C3 position, which is a cornerstone of modern drug design.

[Click to download full resolution via product page](#)

*Fig 2. Reactivity of **3-Iodopyridine-2,6-diamine** in cross-coupling reactions.*

Key Applications:

- Medicinal Chemistry Scaffold: It is a high-value building block for creating libraries of substituted pyridines for screening in drug discovery programs. The pyridine core is a common motif in pharmaceuticals, and this reagent provides efficient access to novel derivatives.[10][11][12]
- Pharmaceutical Reference Standard: It is used as a well-documented reference standard for the analysis of Phenazopyridine and its impurities.[2] This is critical for quality control (QC) and for submissions to regulatory bodies during the development of Abbreviated New Drug Applications (ANDAs).[2]
- Intermediate Synthesis: It is a known intermediate in the synthesis of 3-Phenylphenazopyridine, an impurity of the drug Phenazopyridine.[3][4]

Safety and Handling

As with any laboratory chemical, proper handling of **3-Iodopyridine-2,6-diamine** is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[6]

- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

Recommended Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]
- Handling: Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
- A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [\[Link\]](#)
- A Simple, Modular Synthesis of Substituted Pyridines.
- Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties. PMC - NIH. [\[Link\]](#)
- Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry. [\[Link\]](#)
- **3-Iodopyridine-2,6-diamine** | CAS 856851-34-8. Veeprho. [\[Link\]](#)
- 2,6-Diamino-3-iodopyridine, CAS no.
- 856851-34-8 | **3-Iodopyridine-2,6-diamine**. SMU. [\[Link\]](#)
- CAS No : 856851-34-8 | Product Name : **3-Iodopyridine-2,6-diamine**.
- **3-Iodopyridine-2,6-diamine** | C5H6IN3 | CID 476218. PubChem. [\[Link\]](#)
- 856851-34-8|**3-Iodopyridine-2,6-diamine**: In Stock. Parkway Scientific. [\[Link\]](#)
- Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. [\[Link\]](#)
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. [\[Link\]](#)
- **3-iodopyridine-2,6-diamine** | CAS:856851-34-8. Ark Pharma Scientific Limited. [\[Link\]](#)
- 856851-34-8 | **3-Iodopyridine-2,6-diamine**. Windhorse Tours. [\[Link\]](#)
- 3-iodopyridine-2,5-diaMine. LookChem. [\[Link\]](#)
- Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
- Process for the iodination of aromatic compounds.
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. [\[Link\]](#)
- The synthesis and biological activity of substituted 2,6-diaminopyridines.

- (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- 2,6-diaminopyridine derivatives.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8 [m.chemicalbook.com]
- 4. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3.smu.edu [s3.smu.edu]
- 8. FCKeditor - Resources Browser [windhorsetours.com]
- 9. 856851-34-8|3-Iodopyridine-2,6-diamine: In Stock [parkwayscientific.com]
- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [3-Iodopyridine-2,6-diamine CAS number 856851-34-8]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031681#3-iodopyridine-2-6-diamine-cas-number-856851-34-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com